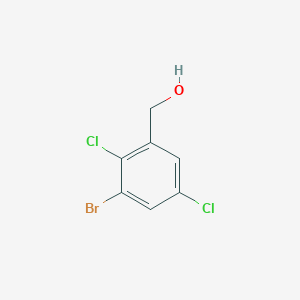

3-Bromo-2,5-dichlorobenzyl alcohol

Description

Contextualization within Halogenated Benzyl (B1604629) Alcohol Chemistry

Halogenated benzyl alcohols are a class of aromatic compounds where one or more hydrogen atoms on the benzene (B151609) ring of benzyl alcohol are replaced by halogen atoms (fluorine, chlorine, bromine, or iodine). This substitution profoundly influences the molecule's physical and chemical properties. rsc.org Halogenation can alter the acidity of the hydroxyl group, the molecule's conformation, and its reactivity in subsequent chemical transformations. rsc.org

The presence of electron-withdrawing halogens, such as chlorine and bromine, on the aromatic ring impacts the electron density of the entire molecule. This electronic effect, combined with the steric hindrance introduced by the size of the halogen atoms, dictates the compound's behavior in chemical reactions. For instance, the synthesis of these compounds often involves carefully controlled electrophilic aromatic substitution reactions to achieve the desired substitution pattern. Researchers also explore various methods for the conversion of alcohols to halides, with some modern approaches utilizing ionic liquids to create milder reaction conditions. researchgate.net The study of how these molecules pack in a solid state, influenced by hydrogen bonding and halogen-π interactions, is another active area of research, providing insight into crystal engineering.

Significance of 3-Bromo-2,5-dichlorobenzyl alcohol as a Research Compound

The specific arrangement of a bromine atom at the 3-position and chlorine atoms at the 2- and 5-positions gives this compound a distinct chemical profile. This substitution pattern creates significant steric and electronic influences on its molecular geometry. The compound, which lacks chiral centers, is a valuable intermediate in organic synthesis.

Its primary significance lies in its role as a versatile building block for creating more complex molecules. The reactive hydroxyl group and the halogen substituents allow for a variety of chemical modifications, including oxidation to form aldehydes or carboxylic acids, and nucleophilic substitution reactions. This versatility makes it a crucial component in the development of new agrochemicals and specialty chemicals where specific halogenated structures are required for enhanced efficacy. Furthermore, the compound is noted for its potential in pharmaceutical development, particularly in synthesizing derivatives with antibacterial and antifungal properties. The halogen atoms can enhance the binding affinity of resulting molecules to biological targets like enzymes and receptors.

Table 1: Physicochemical Properties of this compound

| Property | Value |

|---|---|

| CAS Number | 1805119-74-7 |

| Molecular Formula | C₇H₅BrCl₂O |

| Molecular Weight | 255.92 g/mol |

| Systematic Name | (3-bromo-2,5-dichlorophenyl)methanol |

This table is interactive. Click on the headers to sort.

Overview of Current Academic Inquiry and Research Trajectories

Current research involving halogenated benzyl alcohols is multifaceted. A significant trajectory involves their use as scaffolds for discovering new bioactive compounds. For example, research on the related 3,5-dichlorobenzyl alcohol has shown it to be a highly active fragment for developing novel fungicides. acs.orgnih.gov By synthesizing various ester derivatives of this alcohol, researchers have created compounds with remarkable antifungal activity, highlighting a strategy where the halogenated benzyl alcohol core is maintained and modified to produce new therapeutic agents. acs.orgnih.gov

Academic inquiry also focuses on the fundamental chemistry of these molecules. Studies on ortho-halogenated benzyl alcohols, for instance, investigate how halogen substitution enables different low-energy chiral conformations, which has implications for stereoselective synthesis and molecular recognition. rsc.org The development of greener and more efficient synthetic methods for preparing halogenated compounds, including benzylic alcohols, remains a persistent goal in chemical synthesis. worldwidejournals.comacs.org This includes exploring biocatalytic methods and novel reaction conditions to improve selectivity and reduce environmental impact. worldwidejournals.com As a key intermediate, this compound is central to these efforts, with ongoing research likely to uncover new applications and more sophisticated synthetic routes.

Structure

3D Structure

Properties

IUPAC Name |

(3-bromo-2,5-dichlorophenyl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5BrCl2O/c8-6-2-5(9)1-4(3-11)7(6)10/h1-2,11H,3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HDFQKWVHMUFHJI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1CO)Cl)Br)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5BrCl2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.92 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations of 3 Bromo 2,5 Dichlorobenzyl Alcohol

Advanced Strategies in 3-Bromo-2,5-dichlorobenzyl alcohol Synthesis

Catalytic Methodologies for Enhanced Efficiency

Modern synthetic strategies for preparing halogenated benzyl (B1604629) alcohols increasingly rely on catalytic methods to improve efficiency, selectivity, and environmental sustainability. Photocatalysis, for instance, is a key technique in benzylic bromination, a common pathway to precursors of compounds like this compound. These reactions can be initiated by light, often without the need for high temperatures or chemical radical initiators. rsc.org The use of a photocatalyst with brominating agents such as CBr4 has also been explored as an alternative to more conventional methods. researchgate.net

Another approach involves using alternative and greener reagent systems. The H2O2–HBr system, activated by a simple incandescent light bulb, serves as a source of bromine radicals for the selective bromination of toluene (B28343) derivatives. researchgate.net This method is noted for its use of inexpensive reagents and reduced environmental impact. researchgate.net Furthermore, biocatalytic processes, such as the reduction of corresponding ketones using Baker's Yeast (Saccharomyces cerevisiae), represent a green alternative for producing chiral alcohols, highlighting the potential for enzymatic pathways in synthesizing complex benzyl alcohols. worldwidejournals.com

Industrial-Scale Synthesis Processes and Parametric Optimization

The industrial production of halogenated aromatic compounds like this compound requires processes that are not only efficient but also scalable, safe, and cost-effective.

Large-Scale Bromination and Chlorination Techniques

On an industrial scale, the synthesis of precursors to this compound often involves the radical bromination or chlorination of substituted toluene derivatives. rsc.org Photochemical reactions are particularly well-suited for large-scale operations. scirp.orgscirp.org For example, the photochemical bromination of toluene has been successfully scaled up to 300 mmol per run in an aqueous biphasic system, yielding a product pure enough for subsequent steps without distillation. scirp.orgscirp.org

Continuous flow reactors are increasingly replacing traditional batch reactors for these halogenation reactions. rsc.orgnih.gov Microchannel reactors, for instance, offer superior mass and heat transfer, allow for better light penetration in photochemical reactions, and enhance safety, especially when dealing with hazardous reagents like bromine. nih.gov Chemical manufacturers list nuclear and photo-chlorination as well as bromination among their standard reaction capabilities, indicating the maturity of these technologies for large-scale production. max-sourcing.com

Optimization of Reaction Parameters: Temperature, Solvent, and Time

Optimizing reaction parameters is crucial for maximizing yield, minimizing byproducts, and ensuring process efficiency. In benzylic bromination, the choice of solvent, temperature, and reaction time are all critical variables.

Solvent: While carbon tetrachloride was conventionally used, safety and environmental concerns have led to alternatives. researchgate.net Chlorinated solvents like chlorobenzene are sometimes chosen for their good solubilizing properties and more favorable environmental profiles compared to other options. rsc.org Some modern methods can be performed under solvent-free conditions, significantly improving the process mass intensity (PMI). rsc.orgresearchgate.net

Temperature: Photochemical reactions often proceed at room temperature, avoiding the need for high energy input and reducing the risk of thermally induced side reactions. researchgate.net

Time: Continuous flow technology allows for precise control over reaction time (residence time). In some optimized photochemical brominations, complete conversion can be achieved in residence times as short as 15 seconds, leading to exceptionally high throughput. rsc.orgresearchgate.net

The choice of brominating agent is also a key parameter. While N-bromosuccinimide (NBS) is common, its solubility can limit reaction concentrations. rsc.org Generating bromine in situ from sources like NaBrO3/HBr is an alternative that allows for higher concentrations and better mass efficiency. rsc.orgscientificupdate.com

| Parameter | Conventional Method (e.g., Batch) | Optimized Method (e.g., Continuous Flow) | Key Benefit of Optimization |

|---|---|---|---|

| Bromine Source | N-Bromosuccinimide (NBS) | In situ generated Br₂ (from NaBrO₃/HBr) | Overcomes solubility limits of NBS, improves mass efficiency. rsc.orgscientificupdate.com |

| Initiation | Thermal Initiators (e.g., AIBN) | Photochemical (e.g., 405 nm LEDs) | Avoids high temperatures and additional reagents. rsc.orgscientificupdate.com |

| Solvent | Carbon Tetrachloride (CCl₄) | Chlorobenzene or Solvent-Free | Reduces environmental impact and solvent waste. rsc.orgresearchgate.net |

| Reaction Time | Hours | Seconds to Minutes (residence time) | Dramatically increases throughput and productivity. rsc.orgresearchgate.net |

Comprehensive Analysis of this compound Chemical Reactivity

The chemical utility of this compound stems from the reactivity of its functional groups. The presence of the primary alcohol group, combined with the electronic influence of the halogen atoms on the aromatic ring, dictates its behavior in subsequent transformations.

Oxidative Transformations

The primary alcohol functional group (-CH₂OH) is a key site for chemical modification, readily participating in oxidation reactions. This transformation is a fundamental strategy in organic synthesis for introducing new functional groups and building more complex molecular architectures.

Derivatization to Aromatic Carboxylic Acids (e.g., 3-Bromo-2,5-dichlorobenzoic acid)

The oxidation of the primary alcohol group in this compound is a direct route to synthesizing the corresponding aromatic carboxylic acid, 3-Bromo-2,5-dichlorobenzoic acid. This transformation is a fundamental process in organic chemistry and can be accomplished using a variety of oxidizing agents. The choice of reagent often depends on the desired yield, reaction conditions, and tolerance of other functional groups.

Strong oxidizing agents are typically employed for the direct conversion of a primary alcohol to a carboxylic acid. These reactions generally proceed through an intermediate aldehyde, which is further oxidized in situ. Research on the oxidation of substituted benzyl alcohols has demonstrated the efficacy of several reagents.

Common Oxidizing Agents for Benzyl Alcohols:

Potassium permanganate (KMnO₄): A powerful and classic oxidant that can effectively convert primary alcohols to carboxylic acids.

Chromium-based reagents: Reagents like chromium trioxide (CrO₃) in the presence of sulfuric acid (Jones reagent) are highly effective for this transformation.

Aerobic Oxidation: Modern, greener methods utilize molecular oxygen or air as the oxidant, often in the presence of a metal catalyst. These methods are advantageous due to their environmental compatibility.

The table below summarizes typical conditions for the oxidation of substituted benzyl alcohols, which are applicable to the synthesis of 3-Bromo-2,5-dichlorobenzoic acid.

| Oxidant/Catalyst System | Solvent | Temperature | Product |

| KMnO₄ | Water/Pyridine | Reflux | Carboxylic Acid |

| CrO₃ / H₂SO₄ (Jones Reagent) | Acetone | 0 °C to RT | Carboxylic Acid |

| O₂ / Catalyst (e.g., Pd) | Toluene | 50-100 °C | Carboxylic Acid |

This table illustrates general conditions for the oxidation of primary benzyl alcohols.

Mechanistic Investigations of Oxidation Pathways

The oxidation of a primary alcohol, such as this compound, to a carboxylic acid is a two-stage process. The first stage involves the oxidation of the alcohol to the corresponding aldehyde, 3-Bromo-2,5-dichlorobenzaldehyde. The second, faster stage is the oxidation of this aldehyde to 3-Bromo-2,5-dichlorobenzoic acid.

The mechanism can vary depending on the oxidant used.

With Chromium-based Reagents: The reaction typically begins with the formation of a chromate ester from the alcohol and the chromium reagent. The subsequent step involves the elimination of the C-H proton at the carbinol carbon, which breaks the C-H bond and forms the aldehyde. The aldehyde then forms a hydrate in the aqueous acidic medium, which is subsequently oxidized via a similar mechanism to the carboxylic acid.

With KMnO₄: The mechanism is thought to involve a cyclic manganate ester intermediate. The reaction proceeds through the abstraction of the benzylic hydrogen, leading to the formation of the aldehyde, which is then rapidly oxidized to the carboxylate salt before an acidic workup yields the final carboxylic acid.

Catalytic Aerobic Oxidation: These mechanisms are often more complex and can involve radical pathways. For instance, some catalytic systems may involve the formation of radical cations as intermediates. researchgate.net The catalyst facilitates the reaction between the alcohol and molecular oxygen, often through a metal-centered redox cycle.

Regardless of the specific pathway, the presence of electron-withdrawing halogen substituents on the aromatic ring can influence the reaction rate by affecting the electron density at the benzylic position.

Reductive Transformations

Reductive transformations involving this compound can refer to two main processes: the synthesis of the alcohol itself from a more oxidized precursor (like an aldehyde or carboxylic acid) or the reduction of the C-halogen bonds on the aromatic ring.

Synthesis of Related Benzyl Alcohol Derivatives

This compound is most commonly synthesized via the reduction of its corresponding aldehyde, 3-Bromo-2,5-dichlorobenzaldehyde. This transformation is a standard procedure in organic synthesis, achieved with a variety of reducing agents.

Hydride reagents are particularly effective for this purpose. Sodium borohydride (NaBH₄) is a mild and selective reducing agent often used in alcoholic solvents like methanol or ethanol. For less reactive carbonyls or when stronger reducing power is needed, lithium aluminum hydride (LiAlH₄) can be used, although it is less selective. Zinc borohydride (Zn(BH₄)₂) is another efficient reagent for the reduction of carbonyl compounds to their corresponding alcohols. redalyc.org

The table below outlines common reductive methods for synthesizing substituted benzyl alcohols from their aldehyde precursors.

| Reducing Agent | Solvent | Typical Conditions | Product |

| Sodium Borohydride (NaBH₄) | Methanol/Ethanol | 0 °C to Room Temp | Benzyl Alcohol |

| Lithium Aluminum Hydride (LiAlH₄) | Diethyl Ether/THF | 0 °C then Reflux | Benzyl Alcohol |

| Zinc Borohydride (Zn(BH₄)₂) | THF | Room Temp | Benzyl Alcohol |

This table presents general methods for the reduction of benzaldehydes.

Alternatively, the alcohol can be prepared by the reduction of the corresponding carboxylic acid or its esters, though this typically requires stronger reducing agents like LiAlH₄ or by forming a mixed anhydride followed by reduction with NaBH₄. google.com

Nucleophilic Substitution Reactions

The hydroxyl (-OH) group of this compound is a poor leaving group. Therefore, direct nucleophilic substitution is not feasible. For substitution to occur, the -OH group must first be converted into a good leaving group. youtube.com

Common strategies include:

Protonation with Strong Acid: In the presence of strong hydrogen halides like HBr or HCl, the hydroxyl group is protonated to form an oxonium ion (-OH₂⁺). This creates a good leaving group (water), which can then be displaced by the halide ion (Br⁻ or Cl⁻). This reaction typically proceeds via an Sₙ2 mechanism for primary alcohols. youtube.com

Conversion to a Sulfonate Ester: The alcohol can react with tosyl chloride (TsCl) in the presence of a base like pyridine to form a tosylate ester (-OTs). The tosylate group is an excellent leaving group and can be readily displaced by a wide range of nucleophiles. youtube.com

Reaction with SOCl₂ or PBr₃: Thionyl chloride (SOCl₂) and phosphorus tribromide (PBr₃) are effective reagents for converting primary alcohols into the corresponding alkyl chlorides and bromides, respectively. These reactions also proceed via an Sₙ2 mechanism. youtube.com

| Reagent | Product | Leaving Group |

| HBr (conc.) | 3-Bromo-2,5-dichlorobenzyl bromide | H₂O |

| SOCl₂ in Pyridine | 3-Bromo-2,5-dichlorobenzyl chloride | SO₂ + Cl⁻ |

| PBr₃ | 3-Bromo-2,5-dichlorobenzyl bromide | H₃PO₃ |

| TsCl in Pyridine | 3-Bromo-2,5-dichlorobenzyl tosylate | TsO⁻ |

This table summarizes methods for converting the hydroxyl group into a good leaving group for subsequent substitution reactions.

Halogen Atom Displacement Reactions

Displacement of the halogen atoms (bromine or chlorine) on the aromatic ring via nucleophilic aromatic substitution (SₙAr) is generally challenging. The aromatic ring is electron-rich, which repels nucleophiles. However, the presence of three electron-withdrawing halogen atoms does decrease the electron density of the ring, making it more susceptible to nucleophilic attack than benzene (B151609) itself.

Even so, SₙAr reactions typically require very strong nucleophiles (e.g., alkoxides, amides) and often harsh reaction conditions (high temperature and pressure). The position of the leaving group relative to other substituents is critical. In this compound, none of the halogens are activated by a strongly electron-withdrawing group (like a nitro group) in the ortho or para position, making substitution difficult.

Between the two types of halogens present, the C-Br bond is weaker than the C-Cl bond, suggesting that if a substitution were to occur, the bromine atom at the C3 position would likely be the most reactive leaving group.

Electronic and Steric Effects on Substitution Mechanisms of this compound.

The substitution mechanisms at the benzylic carbon of this compound are significantly influenced by a combination of electronic and steric factors imparted by the halogen substituents on the aromatic ring. These factors dictate the propensity of the molecule to undergo nucleophilic substitution via either a unimolecular (S(_N)1) or a bimolecular (S(_N)2) pathway.

Electronic Effects:

The three halogen atoms (one bromine and two chlorine) on the benzene ring are electron-withdrawing groups due to their high electronegativity. This inductive effect reduces the electron density of the aromatic ring. Consequently, this deactivation of the ring has a direct impact on the stability of a potential benzylic carbocation that would form in an S(_N)1 mechanism. The electron-withdrawing nature of the halogens destabilizes the positively charged intermediate, making the S(_N)1 pathway less favorable than in benzyl alcohol itself or in benzyl alcohols with electron-donating substituents.

Steric Effects:

The presence of a chlorine atom at the ortho position (C2) to the benzylic carbon introduces significant steric hindrance. In an S(_N)2 reaction, the nucleophile must approach the electrophilic carbon from the backside of the leaving group. The bulky chlorine atom in the ortho position physically obstructs this backside attack, thereby increasing the activation energy for the S(_N)2 pathway and slowing down the reaction rate. This steric crowding around the reaction center is a major deterrent for the concerted mechanism of an S(_N)2 reaction.

Interplay of Electronic and Steric Effects:

The substitution pattern on this compound creates a scenario where both S(_N)1 and S(_N)2 pathways are hindered.

The S(_N)1 pathway is disfavored electronically due to the destabilization of the benzylic carbocation by the electron-withdrawing halogen substituents.

The S(_N)2 pathway is disfavored sterically due to the presence of the ortho-chloro group, which impedes the necessary backside attack of the nucleophile.

Therefore, the preferred substitution mechanism for derivatives of this compound (e.g., its corresponding benzyl halide) will be highly dependent on the specific reaction conditions, such as the nature of the nucleophile and the solvent. A very strong nucleophile might favor an S(_N)2 reaction, despite the steric hindrance, while conditions that promote the formation of a carbocation (e.g., a polar protic solvent and a weak nucleophile) might allow for a slow S(_N)1 reaction. It is also possible that under certain conditions, the substitution reactions may be slow or require harsh conditions to proceed.

Other Significant Chemical Transformations and Derivatizations of this compound.

This compound is a versatile building block in organic synthesis, primarily due to the reactivity of its primary alcohol functional group. This allows for a variety of chemical transformations and the synthesis of a range of derivatives. Key transformations include oxidation, esterification, and etherification.

Oxidation: The primary alcohol group can be oxidized to form the corresponding aldehyde, 3-bromo-2,5-dichlorobenzaldehyde, or further oxidized to the carboxylic acid, 3-bromo-2,5-dichlorobenzoic acid. The choice of oxidizing agent and reaction conditions determines the extent of the oxidation.

Esterification: The reaction of this compound with carboxylic acids or their derivatives, often in the presence of a catalyst, yields the corresponding esters. This transformation is valuable for modifying the properties of the molecule, for instance, in the development of new bioactive compounds.

Etherification: The hydroxyl group can also be converted into an ether linkage. A common method for this is the Williamson ether synthesis, where the alcohol is first deprotonated with a strong base to form an alkoxide, which then acts as a nucleophile to attack an alkyl halide. edubirdie.commasterorganicchemistry.comyoutube.com

The following interactive table summarizes some of the significant chemical transformations and derivatizations of this compound:

| Transformation | Reactant(s) | Product(s) | Reagents and Conditions |

| Oxidation to Aldehyde | This compound | 3-Bromo-2,5-dichlorobenzaldehyde | Mild oxidizing agents such as pyridinium chlorochromate (PCC) or Dess-Martin periodinane (DMP) in an appropriate solvent like dichloromethane (CH₂Cl₂). |

| Oxidation to Carboxylic Acid | This compound | 3-Bromo-2,5-dichlorobenzoic acid | Strong oxidizing agents like potassium permanganate (KMnO₄) or Jones reagent (CrO₃ in sulfuric acid and acetone). |

| Esterification | This compound, Acetic anhydride | 3-Bromo-2,5-dichlorobenzyl acetate | Acid catalyst (e.g., H₂SO₄) or a base catalyst (e.g., pyridine). |

| Etherification (Williamson Synthesis) | This compound, Methyl iodide | 3-Bromo-2,5-dichloro-1-(methoxymethyl)benzene | 1. Strong base (e.g., sodium hydride, NaH) to form the alkoxide. 2. Reaction with an alkyl halide (e.g., methyl iodide, CH₃I). |

These transformations highlight the utility of this compound as a precursor for a variety of functionalized molecules, which can be further utilized in the synthesis of more complex chemical structures for applications in pharmaceuticals, agrochemicals, and materials science.

3 Bromo 2,5 Dichlorobenzyl Alcohol As a Precursor in Advanced Organic Synthesis

Utility in Pharmaceutical and Medicinal Chemistry Synthesis

The structural characteristics of 3-Bromo-2,5-dichlorobenzyl alcohol make it a crucial intermediate in the synthesis of various pharmaceutical compounds.

Precursor for Novel Pharmacologically Active Compounds

This compound serves as a foundational scaffold for the creation of new pharmacologically active agents. The presence of multiple halogen atoms influences the molecule's electronic properties and provides handles for further chemical modifications, allowing chemists to design and synthesize novel compounds with potential therapeutic applications. For instance, related halogenated benzyl (B1604629) alcohol derivatives have been investigated for their antimicrobial properties. The strategic placement of the bromo and chloro groups can enhance the binding affinity of resulting compounds to biological targets.

Synthesis of Therapeutic Agents with Specific Bioactivities

This versatile precursor plays a role in the synthesis of therapeutic agents with targeted biological activities. Its structure can be incorporated into larger, more complex molecules designed to interact with specific enzymes or receptors. Research into related bromophenols, for example, has shown that they can possess anti-inflammatory properties. One such compound, bis(3-bromo-4,5-dihydroxybenzyl) ether, isolated from a marine red alga, was found to suppress inflammatory responses.

Applications in Agrochemical and Specialty Chemical Development

Beyond pharmaceuticals, this compound is a valuable intermediate in the agricultural and specialty chemical sectors.

Intermediate in Agrochemical Research and Production

In the field of agrochemicals, this compound is utilized as a building block for creating new fungicides and other crop protection agents. For example, research has demonstrated that ester derivatives of the closely related 3,5-dichlorobenzyl alcohol exhibit significant antifungal activity against plant pathogens like Botrytis cinerea and Rhizoctonia solani. nih.gov These findings suggest that the halogenated benzyl alcohol moiety is a key pharmacophore for potent fungicidal action. The development of such compounds is crucial for managing crop diseases and ensuring food security. nih.gov

Role in the Formulation of Advanced Specialty Chemicals

The distinct reactivity of this compound makes it a useful component in the formulation of specialty chemicals. These are chemicals produced for specific applications and are valued for their performance characteristics. The halogenated aromatic ring and the reactive alcohol group allow for its incorporation into polymers, coatings, and other materials where specific properties like flame retardancy or biocidal activity are desired.

Strategies for Derivatization and Functional Molecule Construction

The utility of this compound as a precursor stems from the various chemical transformations it can undergo. The hydroxyl group is a key site for derivatization, readily participating in several fundamental organic reactions:

Oxidation: The primary alcohol group can be oxidized to form the corresponding aldehyde or carboxylic acid. This transformation is a common strategy for introducing new functional groups and extending the carbon chain.

Esterification: Reaction with carboxylic acids or their derivatives leads to the formation of esters. This is a widely used method for creating new molecules with diverse applications, as seen in the development of antifungal agents. nih.gov

Etherification: The alcohol can be converted into an ether, providing another avenue for modifying the molecular structure and properties.

Substitution: The halogen atoms on the aromatic ring can potentially be replaced through nucleophilic aromatic substitution reactions, although the electron-withdrawing nature of the other halogens can make this challenging. However, these halogens can also direct further electrophilic aromatic substitution reactions.

These derivatization strategies allow chemists to construct a wide array of functional molecules from a single, readily available precursor, underscoring the importance of this compound in modern organic synthesis.

Esterification for Bioactive Lead Generation

The conversion of alcohols to esters is a fundamental transformation in organic chemistry, often employed to enhance the biological activity of a parent compound. In the field of medicinal and agricultural chemistry, esterification of a lead fragment can improve properties such as cell membrane permeability and target engagement.

Research into novel fungicides has demonstrated the effectiveness of this approach. While direct studies on this compound are not widely published, highly analogous research on related halogenated benzyl alcohols provides a strong proof of concept. For instance, a study focused on developing new succinate (B1194679) dehydrogenase (SDH) inhibitors, a key target for fungicides, identified 3,5-dichlorobenzyl alcohol as a highly active fragment. Through esterification with various carboxylic acids, a series of ester derivatives were synthesized. One resulting compound, an ester of 3,5-dichlorobenzyl alcohol, exhibited remarkable antifungal activity against plant pathogens like Botrytis cinerea and Rhizoctonia solani.

The efficacy of this ester was found to be comparable to the commercial fungicide boscalid, as shown by their half-maximal effective concentration (EC₅₀) values.

Table 1: Antifungal Activity (EC₅₀ in mg/L) of a 3,5-dichlorobenzyl Ester Derivative Compared to Boscalid

| Compound | Botrytis cinerea | Rhizoctonia solani |

|---|---|---|

| Compound 5 (Ester Derivative) | 6.60 | 1.61 |

| Boscalid (Commercial Fungicide) | 1.24 | 1.01 |

This table is generated based on data for an analogous compound to illustrate the principle of esterification for bioactive lead generation.

These findings underscore that modifying the hydroxyl group of a halogenated benzyl alcohol, such as this compound, through esterification is a potent strategy for generating lead compounds in the development of new bioactive agents.

Integration into Complex Heterocyclic Frameworks

Heterocyclic compounds, which contain rings with at least one non-carbon atom, are foundational scaffolds in pharmaceuticals. Benzyl alcohols, particularly those bearing electron-withdrawing halogens, are versatile starting materials for constructing these complex frameworks. The general strategy involves the initial transformation of the benzyl alcohol into a more reactive intermediate, which then undergoes a cyclization reaction.

A common and crucial first step is the oxidation of the benzyl alcohol to its corresponding aldehyde. In the case of this compound, this would yield 3-Bromo-2,5-dichlorobenzaldehyde. This aldehyde is a key building block for various heterocyclic syntheses. For example, it can be used to construct medicinally important structures like dihydropyridines and dihydropyrimidinones through multi-component reactions. d-nb.info In these in-situ syntheses, the benzyl alcohol is oxidized to the aldehyde within the reaction mixture, which immediately reacts with other components (such as a β-ketoester and a urea (B33335) or ammonia (B1221849) source) to form the final heterocyclic product in a single pot. d-nb.info

This aldehyde intermediate is also suitable for classic named reactions that form fused heterocyclic systems. For instance, in the Friedländer annulation, an o-aminoaryl aldehyde or ketone reacts with a compound containing a methylene (B1212753) group alpha to a carbonyl to produce a quinoline (B57606). The corresponding 3-Bromo-2,5-dichloro-substituted benzaldehyde (B42025) could theoretically be used to generate highly substituted quinoline rings, which are prevalent in antimalarial and antibacterial drugs. Similarly, the Pfitzinger reaction provides another route to quinoline-4-carboxylic acids, starting from isatin (B1672199) and a carbonyl compound, where a derivative of the subject alcohol could serve as the carbonyl component after oxidation.

The synthesis of indole (B1671886) frameworks, another "privileged structure" in drug discovery, can also involve halogenated precursors. nih.gov While direct cyclization of this compound itself is not a standard route, its derivatives can be incorporated into indole syntheses, such as the Fischer, Madelung, or Bischler-Möhlau reactions, highlighting the versatility of such halogenated building blocks in constructing diverse heterocyclic systems.

Role of Halogenated Benzyl Moieties in Protecting Group Chemistry

In multi-step organic synthesis, it is often necessary to temporarily block a reactive functional group to prevent it from interfering with a reaction occurring elsewhere in the molecule. This temporary modification is achieved using a "protecting group". ipb.pt The benzyl group (Bn) is a widely used protecting group, especially for alcohols and amines, due to its general stability under many reaction conditions. sigmaaldrich.comclockss.org

The benzyl group is typically introduced by reacting the alcohol with a benzyl halide, such as benzyl bromide (BnBr), in the presence of a base. This forms a benzyl ether, which effectively masks the reactive hydroxyl group. The key advantage of the benzyl group is its robust nature; it is resistant to many acidic, basic, and oxidative conditions.

Removal of the benzyl group, or "deprotection," is most commonly achieved through catalytic hydrogenolysis. This involves reaction with hydrogen gas (H₂) in the presence of a palladium-on-carbon catalyst (Pd/C). The reaction is clean, typically yielding the original alcohol and toluene (B28343) as the only byproduct.

Table 2: Standard Conditions for Benzyl Group Protection and Deprotection of Alcohols

| Step | Reagents | Purpose |

|---|---|---|

| Protection | Benzyl bromide (BnBr), Base (e.g., NaH) | Converts a reactive alcohol (-OH) to a stable benzyl ether (-OBn). |

| Deprotection | Hydrogen (H₂), Palladium on Carbon (Pd/C) | Removes the benzyl group to restore the original alcohol. |

The presence of halogen atoms on the benzyl ring, as in the 3-bromo-2,5-dichloro moiety, can modulate the properties of the protecting group. Halogens are electron-withdrawing, which can influence the stability of the benzyl ether and its reactivity toward deprotection conditions. While the standard benzyl group is common, substituted versions like the p-methoxybenzyl (PMB) group are also frequently used, offering different deprotection options (e.g., oxidative cleavage), which allows for selective removal in the presence of a standard benzyl group. clockss.org Although halogenated benzyl groups are less common as standard protecting groups compared to Bn or PMB, their stability profile makes them suitable for syntheses requiring robust protection that can withstand harsh conditions before the final hydrogenolysis step.

Computational and Theoretical Investigations of 3 Bromo 2,5 Dichlorobenzyl Alcohol

Quantum Chemical Studies on Molecular Structure and Electronic Properties

Quantum chemical calculations are fundamental to predicting the behavior of molecules. These methods, grounded in the principles of quantum mechanics, can determine optimized molecular geometries, electronic distributions, and various spectroscopic parameters with a high degree of accuracy.

Density Functional Theory (DFT) has become a primary tool in computational chemistry for studying medium to large-sized molecules due to its balance of accuracy and computational cost. scribd.comacs.org DFT methods are used to investigate the electronic structure and predict a wide range of properties for halogenated organic compounds. nih.gov For instance, studies on related molecules like 3,4-dichlorobenzyl alcohol and 2,6-dichlorobenzyl alcohol have successfully employed DFT, often using the B3LYP functional with basis sets like 6-31G or 6-311G**, to analyze their molecular and vibrational structures. nih.govtheaic.org

The electronic properties of a molecule are key to understanding its reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial in this context. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy indicates its capacity to accept electrons. The energy gap between these frontier orbitals (HOMO-LUMO gap) is a significant indicator of molecular stability and reactivity; a smaller gap suggests the molecule is more reactive. nih.gov For halogenated compounds, the substitution of halogens can significantly lower the LUMO energy, enhancing their electrophilic character. nih.gov

The Molecular Electrostatic Potential (MEP) map is another vital tool derived from DFT calculations. It visualizes the charge distribution on the molecule's surface, identifying regions that are electron-rich (negative potential, susceptible to electrophilic attack) and electron-poor (positive potential, prone to nucleophilic attack). nih.govcellulosechemtechnol.ro In a molecule like 3-bromo-2,5-dichlorobenzyl alcohol, the electronegative halogen and oxygen atoms would create regions of negative potential, while the hydrogen atoms of the hydroxyl and aromatic ring would exhibit positive potential. nih.gov

Table 1: Illustrative Frontier Molecular Orbital Energies for a Related Halogenated Benzyl (B1604629) Alcohol Derivative

| Parameter | Energy (eV) |

| HOMO Energy | -0.26751 |

| LUMO Energy | -0.18094 |

| HOMO-LUMO Gap (ΔE) | -0.08657 |

| Data is illustrative for Benzyl-3-N-(2,4,5-trimethoxyphenylmethylene)hydrazinecarbodithioate, a complex Schiff base containing a benzyl moiety, calculated at the B3LYP/6-31G+(d,p) level. nih.gov The specific values for this compound would differ. |

DFT calculations are highly effective in predicting the vibrational frequencies of molecules, which correspond to the peaks observed in Fourier Transform Infrared (FT-IR) and Fourier Transform Raman (FT-Raman) spectroscopy. By calculating the harmonic vibrational frequencies, a theoretical spectrum can be generated. These calculated frequencies are often scaled to correct for anharmonicity and limitations in the theoretical model, leading to excellent agreement with experimental spectra. nih.govresearchgate.net

For related dichlorobenzyl alcohols, DFT calculations have been used to assign specific vibrational modes. nih.govtheaic.org For this compound, one would expect to see characteristic vibrational modes including:

O-H stretching: A broad band characteristic of the alcohol group.

C-H stretching: Aromatic and methylene (B1212753) group C-H stretches.

C=C stretching: Phenyl ring stretching vibrations.

C-O stretching: From the alcohol functionality.

C-Cl and C-Br stretching: Vibrations associated with the carbon-halogen bonds, typically found in the lower frequency region of the spectrum.

Table 2: Selected Calculated and Experimental Vibrational Frequencies (cm⁻¹) for an Analogous Compound (2,6-dichlorobenzyl alcohol)

| Assignment | Calculated (DFT/B3LYP) | Experimental IR | Experimental Raman |

| Aromatic C-H Stretch | 3127, 3121, 3095 | - | 3094 |

| CH₂ Symmetric Stretch | 2946 | 2943 | - |

| CH₂ Asymmetric Stretch | 2987 | - | 3000 |

| Phenyl Ring Stretch | 1585, 1552 | 1571, 1557 | 1578 |

| C-O Stretch | 1163 | - | 1167 |

| Ring Breathing Mode | 720 | 729 | - |

| Data from a study on 2,6-dichlorobenzyl alcohol. theaic.org The specific frequencies for this compound would vary due to the different substitution pattern. |

Theoretical calculations, particularly using the Gauge-Including Atomic Orbital (GIAO) method within DFT, have become a standard for predicting ¹H and ¹³C NMR chemical shifts. nih.gov By calculating the isotropic shielding constants for each nucleus in the molecule and a reference compound (like tetramethylsilane, TMS), the chemical shifts (δ) can be accurately predicted. nih.govlibretexts.org

For this compound, the electronegative chlorine and bromine atoms would significantly influence the chemical shifts of the aromatic protons and carbons. These electron-withdrawing groups deshield the nearby nuclei, causing their signals to appear at a higher chemical shift (downfield). libretexts.orgyoutube.com The chemical shifts for the two remaining aromatic protons would be distinct due to their different electronic environments, as would the shifts for the methylene (-CH₂OH) protons and carbon. Comparing calculated shifts with experimental data is a powerful method for confirming molecular structure. nih.gov

Beyond DFT, other computational methods offer different levels of theory and computational expense.

Ab Initio Methods: These methods, meaning "from the beginning," use fundamental physical constants and the principles of quantum mechanics without relying on experimental data for parametrization. quora.com The Hartree-Fock (HF) method is a foundational ab initio approach. While computationally more demanding than semi-empirical methods, HF calculations have been used alongside DFT to study related molecules like 3,4-dichlorobenzyl alcohol, providing a basis for comparison of results such as optimized geometries and vibrational frequencies. nih.gov Higher-level ab initio methods, such as Møller-Plesset perturbation theory (MP2), can offer even greater accuracy, especially for studying non-covalent interactions. researchgate.net

Semi-empirical Methods: These methods are faster than ab initio or DFT calculations because they use parameters derived from experimental data to simplify the complex equations of quantum mechanics. researchgate.netwikipedia.org Methods like AM1 and PM3 are examples of semi-empirical approaches. scribd.com While less accurate, they are suitable for very large molecules where higher-level calculations are not feasible. researchgate.net Their main drawback is that their reliability can decrease if the molecule being studied is significantly different from the molecules used to develop the parameters. wikipedia.org

Density Functional Theory (DFT) Applications.

Molecular Dynamics Simulations and Conformational Analysis

While quantum chemical methods typically focus on static, single-molecule properties, molecular dynamics (MD) simulations provide insights into the time-dependent behavior of molecules. MD simulations model the movements of atoms and molecules over time by solving Newton's equations of motion.

For a molecule like this compound, MD simulations could be used to:

Explore Conformational Space: Analyze the different spatial arrangements (conformations) the molecule can adopt due to rotation around single bonds, particularly the C-C bond connecting the benzyl ring to the hydroxymethyl group. This is crucial for understanding how the molecule interacts with its environment or biological targets.

Study Solvation Effects: Simulate the molecule in a solvent (like water or an organic solvent) to understand how solvent molecules arrange themselves around the solute and influence its conformation and dynamics. nih.gov

Investigate Intermolecular Interactions: Model how multiple molecules of this compound interact with each other in a condensed phase, providing insights into properties like crystal packing. Studies on benzyl alcohol derivatives have used MD to understand their distribution and orientation in complex environments like lipid bilayers. nih.gov

Dynamic Behavior of this compound in Solution

The primary dynamic processes include the rotation around the C-C bond connecting the phenyl ring and the hydroxymethyl group, as well as the rotation of the hydroxyl hydrogen. These rotations are not entirely free and are influenced by the steric hindrance imposed by the ortho-chlorine atom and the electronic interactions with the halogen substituents. Computational molecular modeling suggests that the hydroxymethyl group preferentially adopts conformations that minimize steric clashing with the ortho-chlorine substituent at position 2. rsc.org

In solution, the molecule will not exist in a single static conformation but rather as an ensemble of rapidly interconverting conformers. The relative populations of these conformers are determined by their free energies in the specific solvent environment. The presence of multiple halogen atoms leads to a complex pattern of intramolecular and intermolecular interactions, including hydrogen bonding between the alcohol group and solvent molecules, as well as halogen bonding and π-stacking interactions.

Influence of Solvent Environments on Molecular Conformation

The conformation of this compound is significantly influenced by the surrounding solvent environment. The polarity, proticity, and polarizability of the solvent all play a role in stabilizing different molecular conformations.

In polar protic solvents, such as water or alcohols, the hydroxyl group of this compound can act as both a hydrogen bond donor and acceptor. These interactions can influence the rotational position of the -CH2OH group. For instance, ab initio studies on substituted benzyl alcohol-water clusters have shown that the binding energies and geometries of the hydrogen bonds are sensitive to the nature and position of the substituents. nih.gov Electron-withdrawing halogen substituents, like those in this compound, can affect the acidity of the hydroxyl proton and the hydrogen bonding characteristics.

In nonpolar solvents, intramolecular forces, such as steric repulsion and dipole-dipole interactions, will be more dominant in determining the preferred conformation. The significant dipole moment arising from the halogen and hydroxyl substituents will lead to specific orientations in response to the solvent's dielectric constant. Computational studies on other halogenated compounds have demonstrated that solvent effects can alter the relative stabilities of different conformers. asianresassoc.org

| Solvent Property | Expected Influence on Conformation |

| Polarity | Stabilization of conformers with larger dipole moments. |

| Hydrogen Bonding Capacity | Specific interactions with the hydroxyl group, influencing its orientation. |

| Polarizability | van der Waals interactions with the halogenated aromatic ring. |

Theoretical Elucidation of Reaction Mechanisms and Pathways

Theoretical chemistry provides powerful tools to unravel the intricate details of chemical reactions involving this compound. By mapping the potential energy surface, key features such as transition states and intermediates can be characterized, offering a deeper understanding of reaction mechanisms.

Transition State Characterization in Chemical Transformations

For chemical transformations of this compound, such as nucleophilic substitution or oxidation, the characterization of the transition state is crucial for understanding the reaction's feasibility and kinetics. The transition state represents the highest energy point along the reaction coordinate and its structure provides insights into the bonding changes occurring during the reaction.

In a hypothetical SN2 reaction at the benzylic carbon, the transition state would feature a pentacoordinate carbon atom with partial bonds to both the incoming nucleophile and the leaving group. The geometry and energy of this transition state would be heavily influenced by the steric bulk and electronic effects of the bromine and chlorine substituents on the aromatic ring. For SN1-type reactions, the stability of the resulting benzyl cation intermediate would be the determining factor, which is generally destabilized by electron-withdrawing halogen atoms. Studies on the solvolysis of substituted benzyl chlorides have shown that the mechanism can shift between stepwise and concerted pathways depending on the substituents. nih.gov

Computational Prediction of Reaction Kinetics and Thermodynamics

Computational methods, particularly Density Functional Theory (DFT), can be employed to predict the kinetic and thermodynamic parameters of reactions involving this compound. By calculating the energies of reactants, products, and transition states, key thermodynamic quantities like the enthalpy (ΔH), entropy (ΔS), and Gibbs free energy (ΔG) of reaction can be determined.

The activation energy (Ea), which is the energy difference between the reactants and the transition state, can also be calculated. This value is directly related to the reaction rate constant (k) through the Arrhenius equation. Theoretical predictions of these parameters for reactions such as oxidation of the alcohol to an aldehyde or carboxylic acid, or substitution of the halogen atoms, can guide experimental efforts by identifying the most favorable reaction conditions. For instance, theoretical calculations on the thermodynamic properties of other polychlorinated and polybrominated aromatic compounds have provided valuable insights into their stability and formation. nih.govresearchgate.net

| Reaction Type | Key Computational Predictions |

| Oxidation | Enthalpy and Gibbs free energy of reaction; Activation energy for different oxidizing agents. |

| Nucleophilic Substitution | Stability of potential carbocation intermediates; Activation energies for SN1 and SN2 pathways. |

| Electrophilic Aromatic Substitution | Electron density distribution on the aromatic ring to predict regioselectivity. |

Analysis of Substituent Effects on Reactivity

The electron-withdrawing nature of the halogens will increase the acidity of the hydroxyl proton, making it a better hydrogen bond donor. In reactions involving the benzylic carbon, such as nucleophilic substitution, the substituents will influence the stability of any carbocationic intermediates or the energy of the transition state. The ortho-chlorine atom, in particular, will exert a significant steric effect, potentially hindering the approach of reactants to the benzylic position. Studies on other substituted benzyl systems have demonstrated that both electronic and steric effects of substituents play a critical role in determining reaction outcomes. libretexts.org

Structure-Activity Relationship (SAR) Prediction through Computational Approaches

Quantitative Structure-Activity Relationship (QSAR) models are computational tools that correlate the chemical structure of a series of compounds with their biological activity. For this compound, which has potential applications as a building block for bioactive molecules, QSAR studies can predict its likely biological effects and guide the design of more potent analogues.

While specific QSAR studies for this compound are not prevalent, general QSAR models for substituted benzyl alcohols and related halogenated aromatic compounds provide valuable insights. These studies often reveal that properties such as hydrophobicity (logP), electronic parameters (like Hammett constants), and steric descriptors are crucial for determining biological activity, such as toxicity or antimicrobial efficacy. rsc.orgresearchgate.net

The presence of three halogen atoms in this compound will significantly increase its lipophilicity, which is expected to enhance its ability to cross biological membranes. The electronic effects of the halogens will also influence its interactions with biological targets. By calculating various molecular descriptors for this compound, it is possible to use existing QSAR models to estimate its potential for various biological activities.

| Descriptor | Predicted Influence on this compound |

| LogP (Hydrophobicity) | High due to the presence of three halogen atoms, likely leading to good membrane permeability. |

| Electronic Parameters (e.g., Hammett constants) | Strong electron-withdrawing character, influencing binding to biological targets. |

| Steric Descriptors (e.g., Molar Refractivity) | Significant steric bulk from the substituents, which can affect binding site complementarity. |

| Dipole Moment | A significant molecular dipole will influence long-range interactions with biological macromolecules. |

Predictive Modeling of Molecular Targets

The exploration of the biological activity of this compound has been supported by predictive modeling to identify its likely molecular targets. As a halogenated benzyl alcohol derivative, it is recognized for its potential antibacterial and antifungal properties. Computational studies, particularly Quantitative Structure-Activity Relationship (QSAR) models, are instrumental in understanding how its chemical structure relates to its biological activity.

QSAR models have been effectively used for various halogenated compounds to predict their biological activities, including antimicrobial efficacy. nih.govnih.gov For halogenated benzyl derivatives, these models often focus on parameters such as lipophilicity, electronic effects, and steric factors to predict interactions with biological targets. acs.org The presence of bromine and chlorine atoms on the benzene (B151609) ring of this compound significantly influences these parameters.

Computational predictions suggest a logarithm of the partition coefficient (LogP) in the range of 2.5-3.0 for this compound, indicating a moderate level of lipophilicity which is often correlated with the ability to cross microbial cell membranes. This is an increase from related dichlorobenzyl alcohol compounds, which have LogP values between 2.0 and 2.5, with the bromine atom enhancing the lipophilic character.

While specific molecular targets for this compound are still a subject of ongoing research, predictive models for similar compounds suggest that enzymes and receptors within microbial cells are likely interaction points. nih.gov The halogen atoms are thought to enhance the binding affinity of the compound to these targets, potentially leading to the disruption of essential cellular processes. For instance, QSAR studies on other antimicrobial compounds have identified key structural features that contribute to their inhibitory action on specific enzymes, providing a framework for predicting the targets of new compounds like this compound. nih.gov

In silico Estimation of Ligand-Receptor Binding Affinities

In silico methods, particularly molecular docking, are pivotal in estimating the binding affinities of ligands like this compound to potential receptor proteins. These computational techniques simulate the interaction between a small molecule and a protein at the atomic level, predicting the preferred orientation of the ligand when bound to the receptor and the strength of the interaction.

For halogenated compounds, molecular docking studies have been employed to rationalize their biological activities by identifying key interactions with the active sites of target proteins. nih.govresearchgate.net While specific docking studies for this compound are not widely published, research on structurally related molecules provides valuable insights. For example, docking studies on other brominated and chlorinated aromatic compounds have revealed that halogen atoms can participate in halogen bonding, a type of non-covalent interaction that can significantly contribute to binding affinity. mdpi.com

The predicted molecular structure of this compound suggests that the bromine and chlorine substituents create a specific electronic and steric profile that dictates its potential interactions with receptors. Computational molecular modeling indicates that the hydroxymethyl group tends to adopt a conformation that minimizes steric clashes with the ortho-chlorine substituent. This conformational preference would influence how the molecule fits into a receptor's binding pocket.

The binding affinity is often quantified by the binding energy, with more negative values indicating a stronger interaction. For instance, in molecular docking studies of other novel antimicrobial agents, binding affinities against bacterial proteins have been reported with values in the range of -8 to -10 kcal/mol, indicating potent interactions. nih.govresearchgate.net It is hypothesized that this compound could exhibit similar binding energies with its molecular targets, which are likely to be enzymes crucial for microbial survival.

| Parameter | Predicted Value/Insight | Source |

| Predicted LogP | 2.5-3.0 | |

| Potential Molecular Targets | Microbial enzymes and receptors | nih.gov |

| Key Interaction Feature | Halogen atoms enhancing binding affinity | mdpi.com |

| Predicted Conformation | Hydroxymethyl group positioned to minimize steric hindrance |

Advanced Spectroscopic and Crystallographic Characterization in Research Contexts

X-ray Diffraction Studies of this compound Derivatives

For example, the crystal structure of 3-amino-1-(2,5-dichlorophenyl)-8-methoxy-1H-benzo[f]chromene-2-carbonitrile, a derivative of 2,5-dichlorobenzaldehyde, has been determined. mdpi.com This study, along with others on halogenated aromatic compounds, reveals that the benzene ring typically maintains a planar structure. mdpi.comresearchgate.net In the case of this compound, the hydroxymethyl group would likely extend from the plane of the aromatic ring.

The bond lengths within the molecule are influenced by the halogen substituents. The carbon-bromine bond is expected to be around 1.90 Å, while the carbon-chlorine bonds would be approximately 1.74 Å. The carbon-oxygen bond of the alcohol functionality is typically about 1.43 Å. The spatial arrangement of the bulky halogen atoms is generally optimized to minimize steric hindrance.

| Structural Feature | Expected Characteristic | Source |

| Aromatic Ring Geometry | Planar | researchgate.net |

| Hydroxymethyl Group Orientation | Extends perpendicular to the benzene ring plane | |

| Key Intermolecular Interactions | Hydrogen bonding, Halogen-π interactions | mdpi.com |

| Predicted C-Br Bond Length | ~1.90 Å | |

| Predicted C-Cl Bond Length | ~1.74 Å | |

| Predicted C-O Bond Length | ~1.43 Å |

Comprehensive Spectroscopic Characterization (NMR, MS, IR) of Related Compounds

A comprehensive spectroscopic analysis, including Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy, is essential for the structural elucidation of organic compounds. While a complete dataset for this compound is not fully available, the spectra of related compounds offer valuable comparative data.

Nuclear Magnetic Resonance (NMR) Spectroscopy: In ¹H NMR spectroscopy, the aromatic protons of halogenated benzyl alcohols typically appear in the downfield region due to the deshielding effect of the electron-withdrawing halogens. For this compound, the aromatic protons are expected to resonate between 7.2 and 7.5 ppm. The protons of the hydroxymethyl group (-CH₂OH) would likely appear as a doublet around 4.7 ppm, coupled to the hydroxyl proton, which itself would present as a broad singlet around 2.4 ppm. In ¹³C NMR, the carbon atom attached to the hydroxyl group is expected to have a chemical shift of around 65 ppm.

Mass Spectrometry (MS): The mass spectrum of this compound would show a molecular ion peak corresponding to its molecular weight (255.92 g/mol ). A characteristic feature would be the isotopic pattern resulting from the presence of bromine (isotopes ⁷⁹Br and ⁸¹Br in nearly equal abundance) and chlorine (isotopes ³⁵Cl and ³⁷Cl in a roughly 3:1 ratio). This would lead to a complex and recognizable pattern of peaks for the molecular ion and any fragments containing these halogens.

Infrared (IR) Spectroscopy: The IR spectrum provides information about the functional groups present in a molecule. For this compound, a broad absorption band is expected in the region of 3300-3500 cm⁻¹ due to the O-H stretching vibration of the alcohol group. Aromatic C-H stretching vibrations would appear around 3000-3100 cm⁻¹, while the aliphatic C-H stretching of the methylene group would be observed around 2900-3000 cm⁻¹. Characteristic absorptions for the C-Br and C-Cl bonds would be found in the fingerprint region of the spectrum.

| Spectroscopic Technique | Related Compound | Key Spectral Features | Source |

| ¹H NMR | 3-Bromobenzyl alcohol | Aromatic protons: ~7.1-7.4 ppm; CH₂: ~4.5 ppm; OH: ~3.5 ppm | chemicalbook.com |

| 3,4-Dichlorobenzyl alcohol | Aromatic protons: ~7.2-7.5 ppm; CH₂: ~4.6 ppm | chemicalbook.com | |

| ¹³C NMR | 3-Bromobenzyl alcohol | Aromatic carbons: ~122-143 ppm; CH₂OH: ~64 ppm | nih.gov |

| 3,4-Dichlorobenzyl alcohol | Aromatic carbons: ~127-142 ppm; CH₂OH: ~63 ppm | chemicalbook.com | |

| IR Spectroscopy | 3-Bromobenzyl alcohol | Broad O-H stretch: ~3300 cm⁻¹; Aromatic C-H stretch: ~3060 cm⁻¹ | nih.gov |

| 2-Bromobenzyl alcohol | Broad O-H stretch; C-O stretch | researchgate.net | |

| Mass Spectrometry | 3-Bromobenzyl alcohol | Molecular ion [M]+ at m/z 186/188 (due to Br isotopes) | nist.gov |

Future Perspectives and Emerging Methodologies in 3 Bromo 2,5 Dichlorobenzyl Alcohol Research

Development of Novel and Sustainable Synthetic Routes

The traditional synthesis of 3-Bromo-2,5-dichlorobenzyl alcohol often involves multi-step processes that may utilize harsh reagents and generate significant waste. Future research will increasingly focus on the development of novel and sustainable synthetic methodologies that are both environmentally friendly and economically viable.

One promising avenue is the adoption of green chemistry principles. This includes the use of eco-friendly solvents, such as propylene (B89431) carbonate, and catalysts based on abundant and non-toxic metals like iron. acs.org For instance, iron(III) chloride has been shown to be an effective catalyst for the etherification of benzylic alcohols under green conditions. acs.org The application of such catalytic systems to the synthesis of this compound could significantly reduce the environmental footprint of its production.

Furthermore, photocatalytic and electrochemical methods are emerging as powerful tools for C-H functionalization. acs.org These techniques offer high selectivity and can often be performed under mild conditions, avoiding the need for high temperatures and pressures. The selective oxidation of the benzylic C-H bond in a precursor molecule using visible light-induced photocatalysis or an electrochemical approach could provide a direct and efficient route to this compound. acs.orgorganic-chemistry.org The use of bis(methanesulfonyl) peroxide as an oxidant has also been shown to enable the selective synthesis of benzylic alcohols without over-oxidation to the corresponding aldehydes or ketones. organic-chemistry.org

The development of continuous flow processes for the synthesis of this compound and its derivatives also holds significant promise. Flow chemistry offers enhanced safety, better process control, and the potential for easier scale-up compared to traditional batch processes.

Exploration of Undiscovered Derivatization Pathways and Chemical Space

The biological activity of a molecule can be significantly altered by even minor structural modifications. The exploration of novel derivatization pathways for this compound is crucial for unlocking its full therapeutic and industrial potential.

Recent studies have demonstrated that ester derivatives of 3,5-dichlorobenzyl alcohol exhibit significant antifungal activity. acs.org This provides a strong rationale for exploring a wider range of ester and ether derivatives of this compound. Additionally, the synthesis of hydrazone derivatives from related halogenated benzaldehydes has been reported, suggesting another promising derivatization route to explore for potential antimicrobial agents. researchgate.net

Combinatorial chemistry and high-throughput screening can be employed to rapidly generate and evaluate large libraries of derivatives. This approach, combined with computational modeling, can accelerate the discovery of new compounds with desired properties. The aim is to systematically explore the chemical space around the this compound scaffold.

Future research could focus on:

Synthesis of a diverse range of esters and ethers with varying chain lengths and functional groups to modulate lipophilicity and target engagement.

Introduction of nitrogen-containing moieties , such as amines, amides, and heterocycles, which are known to be important for biological activity. The synthesis of benzimidazoles from benzyl (B1604629) alcohols and o-phenylenediamines using manganese catalysis is a relevant example of such a transformation. acs.org

Modification of the aromatic ring through further substitution reactions, although the existing halogenation pattern will heavily influence the regioselectivity of such reactions.

Integration of Machine Learning and AI in Chemical and Biological Prediction

For this compound and its derivatives, ML models can be trained to predict a wide range of properties, including:

Physicochemical properties: solubility, lipophilicity (logP), and pKa.

Biological activity: prediction of binding affinity to specific protein targets, and classification as active or inactive for a particular biological effect (e.g., antibacterial, antifungal). nih.govnih.gov

Pharmacokinetics and toxicity (ADMET): absorption, distribution, metabolism, excretion, and toxicity profiles. nih.gov

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are well-established ML techniques that can be applied. nih.gov These models use molecular descriptors, which are numerical representations of a molecule's structure, to predict its properties. nih.gov The development of more sophisticated descriptors and deep learning architectures will further enhance the predictive power of these models. arxiv.org

AI can also be used for de novo drug design , where algorithms generate novel molecular structures with desired properties. nih.gov By providing the model with the this compound scaffold as a starting point, it could generate new derivatives with optimized activity and safety profiles.

Advanced Spectroscopic and Imaging Techniques for Real-time Studies

Understanding the dynamic behavior of this compound in chemical reactions and biological systems requires advanced analytical techniques that can provide real-time information.

In-situ spectroscopy , such as Attenuated Total Reflection Infrared (ATR-IR) and Diffuse Reflectance Infrared Fourier Transform (DRIFT) spectroscopy, can be used to monitor the progress of reactions involving this compound in real-time. nih.govnih.govrsc.org This allows for the identification of reaction intermediates and the elucidation of reaction mechanisms, which is crucial for optimizing reaction conditions and developing more efficient synthetic routes.

To visualize the interaction of this compound and its derivatives with biological systems at the subcellular level, advanced imaging techniques are indispensable. Super-resolution microscopy (SRM) techniques, such as Structured Illumination Microscopy (SIM), Stimulated Emission Depletion (STED) microscopy, and Photoactivated Localization Microscopy (PALM), can overcome the diffraction limit of conventional light microscopy, enabling the visualization of molecular interactions within cells. nih.gov By labeling derivatives of this compound with fluorescent probes, researchers could track their uptake, distribution, and localization to specific organelles, providing valuable insights into their mechanism of action. nih.gov

Multi-Omics Approaches for Comprehensive Biological Mechanistic Elucidation

To gain a holistic understanding of the biological effects of this compound and its derivatives, a systems-level approach is necessary. Multi-omics , which involves the comprehensive analysis of different types of biological molecules, offers a powerful platform for elucidating complex biological mechanisms.

This approach could involve:

Genomics: to identify genetic factors that influence sensitivity or resistance to the compound.

Transcriptomics: to study changes in gene expression in response to treatment.

Proteomics: to analyze alterations in the cellular proteome, identifying protein targets and downstream signaling pathways affected by the compound.

Metabolomics: to investigate changes in the metabolic profile of cells or organisms, revealing metabolic pathways that are perturbed by the compound. nih.gov

By integrating data from these different "omics" layers, researchers can construct detailed models of the compound's mechanism of action. For example, a multi-omics study on cells treated with a derivative of this compound could reveal that it not only binds to a specific enzyme (identified through proteomics) but also leads to downstream changes in gene expression (transcriptomics) and the accumulation of specific metabolites (metabolomics). This comprehensive view is essential for understanding both the on-target and off-target effects of the compound, which is critical for drug development.

Q & A

Q. How does computational chemistry predict regioselectivity in further functionalization of this compound?

- Methodological Answer : Density functional theory (DFT) calculates Fukui indices to map electrophilic/nucleophilic sites. For example, the C-4 position (meta to Br and Cl) shows higher electrophilicity, favoring nitration. Experimental validation via X-ray crystallography confirms predicted regiochemistry .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.